Lipophilicity-Driven Synthetic and Permeability Differentiation: Benzyl Ester vs. Free Carboxylic Acid and Methyl Ester
The benzyl ester (target compound, CAS 1983346-66-2) exhibits a calculated LogP of 1.34, representing a 4.15 log unit increase in lipophilicity relative to the free carboxylic acid analog (CAS 885281-33-4; LogP −2.81) and a substantial increase over the methyl ester (which is more polar due to its smaller alkyl chain and higher aqueous solubility) . This increased lipophilicity is significant for both synthetic chemistry (improved solubility in organic solvents such as dichloromethane, THF, and toluene) and for any application where passive membrane permeability is a consideration . The topological polar surface area (TPSA) of the benzyl ester is 56.15 Ų, with 1 hydrogen bond donor and 5 hydrogen bond acceptors, compared to the free acid which has a TPSA of approximately 75 Ų (estimated), 2 hydrogen bond donors, and 4 hydrogen bond acceptors .
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.34 (benzyl ester; CAS 1983346-66-2) |
| Comparator Or Baseline | LogP = −2.81 (free carboxylic acid; CAS 885281-33-4); Methyl ester LogP not explicitly reported but expected <1.0 based on structural analysis |
| Quantified Difference | ΔLogP ≈ 4.15 vs. free acid; ΔLogP estimated >0.3 vs. methyl ester |
| Conditions | Computational prediction (in silico LogP); data sourced from vendor technical datasheets and chemical database entries |
Why This Matters
The elevated LogP of the benzyl ester enables superior organic-phase handling during synthesis and, for any bioactive derivative, favours passive membrane diffusion—a critical parameter in cell-based assays and early drug discovery.
